molecular formula C11H20BrF3 B2429432 Undecane, 11-bromo-1,1,1-trifluoro- CAS No. 86364-79-6

Undecane, 11-bromo-1,1,1-trifluoro-

Cat. No.: B2429432
CAS No.: 86364-79-6
M. Wt: 289.18
InChI Key: XQOFVMAHAGLMLX-UHFFFAOYSA-N
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Description

Undecane, 11-bromo-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H20BrF3 It is a derivative of undecane, where the eleventh carbon atom is substituted with a bromine atom and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecane, 11-bromo-1,1,1-trifluoro- typically involves the bromination and fluorination of undecane. One common method is the radical bromination of undecane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 11-bromo-undecane is then subjected to fluorination using a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions to yield undecane, 11-bromo-1,1,1-trifluoro-.

Industrial Production Methods

Industrial production of undecane, 11-bromo-1,1,1-trifluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the reactive intermediates and ensure the safety and efficiency of the reactions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Undecane, 11-bromo-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of 11-hydroxy-1,1,1-trifluoro-undecane, 11-cyano-1,1,1-trifluoro-undecane, or 11-amino-1,1,1-trifluoro-undecane.

    Reduction: Formation of undecane, 1,1,1-trifluoro-.

    Oxidation: Formation of 11-trifluoromethyl-undecanoic acid.

Scientific Research Applications

Undecane, 11-bromo-1,1,1-trifluoro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological membranes and as a probe for investigating lipid-protein interactions.

    Medicine: Potential use in the development of pharmaceuticals and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants.

Mechanism of Action

The mechanism of action of undecane, 11-bromo-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    11-Bromo-1-undecanol: Similar structure but lacks the trifluoromethyl group.

    1,11-Dibromoundecane: Contains two bromine atoms instead of one bromine and three fluorine atoms.

    1-Bromoundecane: Contains only one bromine atom without any fluorine substitution.

Uniqueness

Undecane, 11-bromo-1,1,1-trifluoro- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

11-bromo-1,1,1-trifluoroundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOFVMAHAGLMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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